Tert-butyl 5-aminopyrazine-2-carboxylate

Description

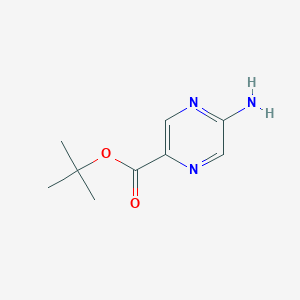

Tert-butyl 5-aminopyrazine-2-carboxylate (CAS: 920313-67-3) is a pyrazine derivative characterized by a tert-butyl carbamate group at the 2-position and an amino group at the 5-position of the pyrazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the steric bulk of the tert-butyl group, which enhances stability and modulates solubility, with the reactivity of the amino and ester functionalities for further derivatization .

The synthesis typically involves esterification of 5-aminopyrazine-2-carboxylic acid with tert-butanol under acidic conditions or via coupling reactions using tert-butyl-protecting reagents. For example, analogous routes described for propyl 5-aminopyrazine-2-carboxylate (a structural analog) involve Fischer esterification with propanol and sulfuric acid, followed by urea/amide formation . The tert-butyl group is strategically introduced to prevent side reactions during subsequent modifications, such as interactions with free carboxylic acids or decarboxylation .

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

tert-butyl 5-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3,(H2,10,12) |

InChI Key |

ZSCDCNNGHVXBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of tert-butyl 5-aminopyrazine-2-carboxylate, emphasizing differences in substituents, physicochemical properties, and applications.

Structural and Functional Differences

- Ester vs. Carboxylic Acid : Ethyl and tert-butyl esters (e.g., entries 1 and 2) exhibit higher lipophilicity compared to carboxylic acid derivatives (entry 3), making them preferable for blood-brain barrier penetration in drug design. The tert-butyl ester in entry 1 offers superior steric protection over the ethyl ester, reducing hydrolysis in biological systems .

- Amino Group Modifications: The Boc-protected amino acid (entry 3) retains a free carboxylic acid for conjugation, whereas the tert-butyl carbamate in entry 1 provides a stable amino-protecting group for stepwise synthesis .

- Substituent Position : 5-(tert-Butyl)pyrazine-2-carboxylic acid (entry 4) places the bulky tert-butyl group directly on the pyrazine ring, altering electronic effects and steric hindrance compared to ester/carbamate derivatives. This impacts binding affinity in enzyme inhibition .

- Halogen vs. Amino Groups: The brominated analog (entry 5) facilitates cross-coupling reactions (e.g., palladium-catalyzed couplings), unlike the amino group in entry 1, which is more reactive toward electrophiles like isocyanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.